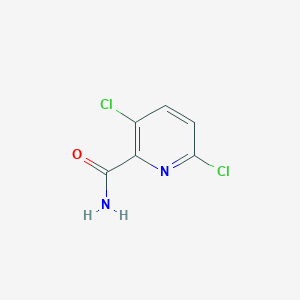

3,6-Dichloropyridine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-3-1-2-4(8)10-5(3)6(9)11/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBSMVHKAFPDKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352532 | |

| Record name | 3,6-dichloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1532-25-8 | |

| Record name | 3,6-dichloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DICHLORO-PYRIDINE-2-CARBOXYLIC ACID AMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,6-Dichloropyridine-2-carboxamide

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3,6-Dichloropyridine-2-carboxamide, a key intermediate in the development of various agrochemicals and pharmaceuticals. The described methodology is primarily based on a multi-step synthesis starting from 2,3,6-trichloropyridine, encompassing oxidation, cyanation, deoxygenation, hydrolysis, and a final amidation step. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Core Synthesis Pathway

The principal synthesis route to this compound involves the transformation of 2,3,6-trichloropyridine through a series of intermediates. The key steps are:

-

Oxidation: 2,3,6-trichloropyridine is first oxidized to 2,3,6-trichloropyridine N-oxide.

-

Cyanation: The N-oxide is then subjected to a nucleophilic substitution with a cyanide source to introduce a cyano group at the 2-position, yielding 2-cyano-3,6-dichloropyridine N-oxide.

-

Deoxygenation: The N-oxide is subsequently deoxygenated to afford 2-cyano-3,6-dichloropyridine.

-

Hydrolysis: The cyano group is hydrolyzed under basic conditions to yield 3,6-dichloropyridine-2-carboxylic acid.

-

Amidation: Finally, the carboxylic acid is converted to the target molecule, this compound.

This pathway is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations.

Quantitative Data Summary

The following tables summarize the quantitative data, including reaction conditions and yields, for each step of the synthesis pathway as described in the cited literature.

Table 1: Synthesis of 2,3,6-Trichloropyridine N-oxide

| Parameter | Value | Reference |

| Starting Material | 2,3,6-trichloropyridine | [1] |

| Reagents | Glacial acetic acid, Hydrogen peroxide (30%), Molybdenum trioxide | [1] |

| Temperature | 80 °C | [1] |

| Reaction Time | Not specified (monitored by liquid chromatography) | [1] |

| Yield | 90% | [1] |

Table 2: Synthesis of 2-cyano-3,6-dichloropyridine N-oxide

| Parameter | Value | Reference |

| Starting Material | 2,3,6-trichloropyridine N-oxide | [1] |

| Reagents | Dimethylformamide (DMF), Sodium cyanide | [1] |

| Temperature | 80-90 °C | [1] |

| Reaction Time | Not specified (monitored by liquid chromatography) | [1] |

| Yield | 90.3% | [1] |

Table 3: Synthesis of 2-cyano-3,6-dichloropyridine

| Parameter | Value | Reference |

| Starting Material | 2-cyano-3,6-dichloropyridine N-oxide | [1] |

| Reagent | Phosphorus trichloride | [1] |

| Temperature | 75 °C | [1] |

| Reaction Time | Not specified (monitored by liquid chromatography) | [1] |

| Yield | 91.5% (quantitative) | [1] |

Table 4: Synthesis of 3,6-dichloropyridine-2-carboxylic acid

| Parameter | Value | Reference |

| Starting Material | 2-cyano-3,6-dichloropyridine | [1] |

| Reagents | Ethanol, Sodium hydroxide | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | Not specified (monitored by liquid chromatography) | [1] |

| Yield | 92.9% | [1] |

Table 5: Synthesis of this compound (via acid chloride)

| Parameter | Value | Reference |

| Starting Material | 3,6-dichloropyridine-2-carboxylic acid | Inferred from[2][3] |

| Reagents | Thionyl chloride (or similar), Ammonia | Inferred from[2][3] |

| Temperature | Not specified (typically room temperature for amidation) | Inferred from[3] |

| Reaction Time | Not specified | |

| Yield | High (expected) |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

1. Synthesis of 2,3,6-trichloropyridine N-oxide [1]

-

Dissolve 18.4 g (0.1 mol) of 2,3,6-trichloropyridine in 70 g of glacial acetic acid in a reaction vessel.

-

Add 0.54 g of molybdenum trioxide as a catalyst.

-

Heat the mixture to 80 °C with stirring.

-

Slowly add 13.6 g (0.12 mol) of 30% hydrogen peroxide dropwise.

-

Monitor the reaction progress using liquid chromatography.

-

Upon completion, filter off the catalyst.

-

Concentrate the filtrate to precipitate the product.

-

Collect the solid 2,3,6-trichloropyridine N-oxide (18.2 g, 90% yield).

2. Synthesis of 2-cyano-3,6-dichloropyridine N-oxide [1]

-

Dissolve 40.0 g (0.2 mol) of 2,3,6-trichloropyridine N-oxide in 150.5 g of dimethylformamide (DMF).

-

Add 12.7 g (0.26 mol) of sodium cyanide.

-

Heat the reaction mixture to 80-90 °C and stir until the reaction is complete, as monitored by liquid chromatography.

-

Remove the solvent by rotary evaporation.

-

Recrystallize the residue from ethanol.

-

Wash the resulting crystals with 50 mL of ethanol to obtain 34.5 g (90.3% yield) of 2-cyano-3,6-dichloropyridine N-oxide.

3. Synthesis of 2-cyano-3,6-dichloropyridine [1]

-

To 40.3 g (0.2 mol) of 2-cyano-3,6-dichloropyridine N-oxide, add 240 g of phosphorus trichloride.

-

Heat the mixture to 75 °C and stir until the reaction is complete (monitored by liquid chromatography).

-

Remove the excess phosphorus trichloride.

-

Add the residue to ice water with stirring to precipitate the solid product.

-

Filter the solid and wash with water to obtain a quantitative yield (91.5%) of 2-cyano-3,6-dichloropyridine.

4. Synthesis of 3,6-dichloropyridine-2-carboxylic acid [1]

-

Add 44.6 g (0.2 mol, wet product with 22.5% water content) of 2-cyano-3,6-dichloropyridine to 130 g of ethanol.

-

Add 18.5 g (0.46 mol) of sodium hydroxide to the system.

-

Heat the mixture to reflux and maintain until the reaction is complete (monitored by liquid chromatography).

-

Cool the reaction mixture and add 50 g of water.

-

Adjust the pH to 2-3 with a suitable acid to induce crystallization.

-

After removing a portion of the ethanol, filter the mixture.

-

Wash the solid product thoroughly with water and dry to obtain 35.7 g (92.9% yield) of 3,6-dichloropyridine-2-carboxylic acid.

5. Synthesis of this compound

Two common methods for the final amidation step are presented below.

Method A: Via the Acyl Chloride [2][3]

-

Step 5a: Synthesis of 3,6-dichloropyridine-2-carbonyl chloride.

-

To a flask containing 3,6-dichloropyridine-2-carboxylic acid, add an excess of thionyl chloride.

-

Optionally, a catalytic amount of DMF can be added.

-

Heat the mixture gently under reflux until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3,6-dichloropyridine-2-carbonyl chloride.

-

-

Step 5b: Amidation.

-

Dissolve the crude 3,6-dichloropyridine-2-carbonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane, THF).

-

Cool the solution in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.

-

Allow the reaction to proceed to completion.

-

The product, this compound, will precipitate.

-

Filter the solid, wash with cold water, and dry to obtain the final product.

-

Method B: Direct Amidation using a Coupling Agent

-

Dissolve 3,6-dichloropyridine-2-carboxylic acid in a suitable aprotic solvent (e.g., DMF, dichloromethane).

-

Add a coupling agent (e.g., HATU, HBTU, or EDC with HOBt) and a non-nucleophilic base (e.g., DIPEA, triethylamine).

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add a source of ammonia (e.g., ammonium chloride with an additional equivalent of base, or a solution of ammonia in an organic solvent).

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction mixture by washing with aqueous solutions to remove the coupling agent byproducts and base.

-

Dry the organic layer, concentrate, and purify the product by recrystallization or chromatography.

Synthesis Pathway Diagram

The following diagram illustrates the core synthesis pathway from 2,3,6-trichloropyridine to this compound.

References

An In-depth Technical Guide to 3,6-Dichloropyridine-2-carboxamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3,6-Dichloropyridine-2-carboxamide, a molecule of interest in medicinal chemistry and materials science. This document collates available data on its physicochemical properties, spectroscopic characteristics, and potential biological activities, alongside detailed hypothetical experimental protocols for its synthesis and analysis.

Chemical Identity and Structure

This compound is a halogenated heterocyclic compound. Its structure is characterized by a pyridine ring substituted with two chlorine atoms at positions 3 and 6, and a carboxamide group at position 2.

IUPAC Name: this compound[1] CAS Number: 1532-25-8[2] Molecular Formula: C₆H₄Cl₂N₂O[1][2] Molecular Weight: 191.02 g/mol [2]

The structural formula of this compound is presented below:

Physicochemical Properties

Quantitative data for this compound is limited. The table below summarizes the available data for the amide and its more extensively studied precursor, 3,6-Dichloropyridine-2-carboxylic acid.

| Property | This compound | 3,6-Dichloropyridine-2-carboxylic acid |

| Molecular Formula | C₆H₄Cl₂N₂O[1][2] | C₆H₃Cl₂NO₂[3][4][5] |

| Molecular Weight | 191.02 g/mol [2] | 192.00 g/mol [3][5] |

| Melting Point | Data not available | 151-152 °C |

| Boiling Point | ~280.9 °C at 760 mmHg (Predicted) | 0 °C (Decomposes) |

| Density | ~1.524 g/cm³ (Predicted) | ~1.43 g/cm³ (Estimate) |

| Solubility | Data not available | Water: 1.0 g/L |

| Vapor Pressure | Data not available | 0.000599 mmHg at 25°C |

| XlogP (Predicted) | 1.7[1] | 2.3 |

Synthesis and Experimental Protocols

Hypothetical Synthesis of 3,6-Dichloropyridine-2-carboxylic acid

This protocol is based on the general principles of nucleophilic aromatic substitution.

Materials:

-

2,3,6-Trichloropyridine

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2,3,6-trichloropyridine in a suitable solvent, add a solution of sodium hydroxide.

-

Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the product.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 3,6-Dichloropyridine-2-carboxylic acid.

Hypothetical Synthesis of this compound

This protocol is based on the conversion of a carboxylic acid to an amide via an acid chloride intermediate.[6]

Materials:

-

3,6-Dichloropyridine-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Ammonium hydroxide (NH₄OH)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Suspend 3,6-Dichloropyridine-2-carboxylic acid in dichloromethane in a round-bottom flask.

-

Cool the suspension in an ice bath and slowly add thionyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or disappearance of starting material).

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting crude acid chloride in fresh dichloromethane and cool in an ice bath.

-

Slowly add ammonium hydroxide solution and stir vigorously.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The crude product may be purified by recrystallization or column chromatography.

Analytical Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. These would likely appear as doublets due to coupling with each other. The two protons of the amide group may appear as two broad singlets due to restricted rotation around the C-N bond, or as a single broad singlet.

-

¹³C NMR: The spectrum would be expected to show six distinct signals for the six carbon atoms in the molecule. The carbonyl carbon of the amide would be the most downfield signal. The chemical shifts of the pyridine ring carbons would be influenced by the electron-withdrawing effects of the chlorine and carboxamide substituents.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

N-H stretch: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

-

C=O stretch (Amide I): A strong absorption band in the region of 1680-1630 cm⁻¹.[7]

-

N-H bend (Amide II): An absorption in the region of 1650-1580 cm⁻¹.

-

C-N stretch: An absorption in the region of 1400-1200 cm⁻¹.

-

Pyridine ring vibrations: Several bands in the fingerprint region.

-

C-Cl stretch: Absorptions in the region of 800-600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 190, with a characteristic isotopic pattern for two chlorine atoms (M+2 and M+4 peaks). Predicted mass-to-charge ratios for various adducts are provided in the table below.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 190.97734 |

| [M+Na]⁺ | 212.95928 |

| [M-H]⁻ | 188.96278 |

| [M+NH₄]⁺ | 208.00388 |

| [M]⁺ | 189.96951 |

Biological Activity and Potential Applications

There is currently no published research on the specific biological activity of this compound. However, the activities of related compounds suggest potential areas for investigation.

The corresponding carboxylic acid, 3,6-Dichloropyridine-2-carboxylic acid (Clopyralid), is a well-known herbicide. This suggests that the carboxamide derivative could also possess herbicidal properties, potentially acting as a pro-drug that is hydrolyzed to the active carboxylic acid in target plants.

Furthermore, various pyridine carboxamide derivatives have been investigated for a range of therapeutic applications, including as antifungal agents that act by inhibiting succinate dehydrogenase, and as anti-tubercular agents.[8][9][10] Some pyridine carboxamides have also shown antiplasmodial activity against Plasmodium falciparum.[11] Given these precedents, this compound could be a candidate for screening in these and other therapeutic areas.

Conclusion

This compound is a molecule with potential for further investigation in both agrochemical and pharmaceutical research. While there is a lack of extensive experimental data for this specific compound, its structural similarity to known active molecules provides a strong rationale for its synthesis and biological evaluation. The hypothetical experimental protocols and predicted analytical data provided in this guide serve as a foundation for researchers to begin exploring the properties and potential applications of this compound. Further studies are warranted to fully characterize its physicochemical properties, develop optimized synthetic routes, and elucidate its biological mechanism of action.

References

- 1. PubChemLite - 3,6-dichloro-pyridine-2-carboxylic acid amide (C6H4Cl2N2O) [pubchemlite.lcsb.uni.lu]

- 2. calpaclab.com [calpaclab.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. 3,6-Dichloropyridine-2-carboxylic acid, 96% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 3,6-Dichloropyridine-2-carboxylic acid - CAS:1702-17-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 10. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Biological Role of 3,6-Dichloropyridine-2-carboxamide: A Review of Available Data

Despite its utility as a chemical building block, publicly available scientific literature lacks specific details regarding the mechanism of action, cellular targets, and defined signaling pathways for 3,6-Dichloropyridine-2-carboxamide. This technical guide consolidates the current understanding of this molecule, drawing from its chemical properties and the biological activities of structurally related pyridine carboxamide derivatives to offer potential avenues for future research.

Chemical Profile

This compound is a synthetic organic compound. Its structure features a pyridine ring substituted with two chlorine atoms at the 3 and 6 positions and a carboxamide group at the 2 position. This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

Inferred Biological Activity from Related Compounds

Herbicidal and Fungicidal Activity

Patents and scientific literature suggest that derivatives of 3,6-dichloropicolinic acid, a related chemical, are utilized as herbicides. Furthermore, various pyridine carboxamide derivatives have been investigated for their fungicidal properties. A notable mechanism of action for some of these antifungal compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.

Anticancer Potential

Recent studies have highlighted the potential of pyridine carboxamide derivatives as anticancer agents. One such derivative has been identified as an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and signaling pathways. Inhibition of SHP2 is a promising strategy in cancer therapy.

Anti-infective Properties

The pyridine carboxamide scaffold is also present in molecules with potent anti-infective properties:

-

Antitubercular Activity: A pyridine carboxamide derivative has been identified as a promising agent against Mycobacterium tuberculosis. Interestingly, this compound is a prodrug that requires activation by a mycobacterial amidase to exert its effect.

-

Antimalarial Activity: Certain piperidine carboxamides, which share a similar structural motif, have been shown to target the proteasome of the malaria parasite Plasmodium falciparum. The proteasome is essential for protein degradation and cellular homeostasis, making it an attractive drug target.

Future Directions

The diverse biological activities of pyridine carboxamide derivatives underscore the potential for this compound to possess its own unique biological functions. Future research efforts could focus on:

-

High-throughput screening: Testing this compound against a broad range of biological targets to identify potential activities.

-

Target identification studies: If any activity is observed, subsequent studies to pinpoint the specific cellular protein(s) it interacts with.

-

Structural biology: Determining the three-dimensional structure of this compound in complex with any identified targets to understand the molecular basis of its action.

The Obscure Identity of 3,6-Dichloropyridine-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloropyridine-2-carboxamide is a chemical compound that, despite its well-defined structure, lacks a formal, documented history of discovery and application in mainstream scientific literature. Its existence is confirmed in chemical databases, but it primarily resides in the shadow of its parent compound, 3,6-Dichloropyridine-2-carboxylic acid, a widely known herbicide marketed as Clopyralid. This guide aims to provide an in-depth technical overview of this compound, consolidating available data and inferring its probable history and synthetic pathways based on established chemical principles and research into related compounds.

Inferred History and Discovery Context

There is no definitive record of the first synthesis or "discovery" of this compound in published literature. It is highly probable that its synthesis was a logical extension of the research and development of its carboxylic acid precursor, Clopyralid. Clopyralid, a member of the picolinic acid family of herbicides, is used to control broadleaf weeds.[1][2] In the field of agrochemical and pharmaceutical research, it is a common practice to synthesize derivatives of a biologically active parent compound to explore structure-activity relationships (SAR). The conversion of a carboxylic acid to a carboxamide is a fundamental chemical transformation often employed in such studies to modulate properties like solubility, stability, and biological activity.

The exploration of pyridine carboxamides for biological activity is an active area of research. Various pyridine carboxamide derivatives have been investigated for their potential as glucokinase activators, antifungal agents, and herbicides.[3][4] It is therefore plausible that this compound was first synthesized in a corporate or academic laboratory during the late 20th or early 21st century as part of a screening library to assess its potential as a herbicide or other bioactive agent. However, the lack of subsequent publications or patents specifically claiming this compound suggests that it may not have exhibited superior or commercially viable properties compared to its parent carboxylic acid or other analogues.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂N₂O | PubChem |

| Molecular Weight | 191.02 g/mol | PubChem |

| CAS Number | 1532-25-8 | Benchchem[5] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to have low solubility in water | Inferred |

Synthesis and Experimental Protocols

A specific, published experimental protocol for the synthesis of this compound is not available. However, based on standard organic chemistry methodologies for the conversion of carboxylic acids to primary amides, a probable synthetic route can be proposed starting from the readily available 3,6-Dichloropyridine-2-carboxylic acid.

Proposed Synthesis Pathway

The most common and efficient method for this transformation involves a two-step process:

-

Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive intermediate, typically an acid chloride.

-

Amination: The activated intermediate is then reacted with an ammonia source to form the primary amide.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common laboratory practices for similar transformations and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 3,6-Dichloropyridine-2-carbonyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,6-Dichloropyridine-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

-

A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) can be added to facilitate the reaction.

-

The reaction mixture is heated to reflux (approximately 76 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The crude 3,6-Dichloropyridine-2-carbonyl chloride, a moisture-sensitive compound, is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

The crude 3,6-Dichloropyridine-2-carbonyl chloride is dissolved in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cooled in an ice bath.

-

A concentrated aqueous solution of ammonia (NH₄OH) (e.g., 2-3 eq) is added dropwise to the cooled solution with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction mixture is then diluted with water and the organic layer is separated.

-

The aqueous layer is extracted with the same organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Potential Applications and Structure-Activity Relationship (SAR) Context

While no specific biological activity has been reported for this compound, its structure places it within a class of compounds with known herbicidal and fungicidal activities.

Herbicidal Potential

The structural similarity to Clopyralid suggests that it may have been investigated for herbicidal properties. The conversion of the carboxylic acid to a carboxamide can alter the molecule's interaction with its biological target. In the case of auxin-mimic herbicides like Clopyralid, the carboxylic acid group is often crucial for binding to the auxin receptors. The amide derivative may exhibit weaker or no herbicidal activity, or potentially a different spectrum of activity.

Fungicidal Potential

Numerous pyridine carboxamides have been developed as fungicides, with many acting as succinate dehydrogenase inhibitors (SDHIs). These compounds inhibit mitochondrial respiration in fungi. It is conceivable that this compound could have been synthesized and screened for such activity.

Conclusion

This compound remains an enigmatic compound with a history that is largely inferred rather than documented. Its existence is a testament to the routine, yet often unpublished, work of chemical synthesis and screening in the pursuit of novel bioactive molecules. While it has not emerged as a significant commercial product, its synthesis and properties are of interest to researchers in agrochemical and medicinal chemistry. This guide provides a comprehensive overview based on the available data and established chemical principles, offering a valuable resource for professionals in the field. Further research and publication of any existing but inaccessible data would be necessary to fully elucidate the history and potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. WO2009153247A2 - Herbicidal compositions comprising 4-amino-3,6-dichloropyridine-2-carboxylic acid - Google Patents [patents.google.com]

- 3. EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 4. Synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound CAS 1532-25-8 [benchchem.com]

In-Depth Technical Guide on 3,6-Dichloropyridine-2-carboxamide Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,6-dichloropyridine-2-carboxamide derivatives and their analogues, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Synthesis and Derivatization

The fundamental structure of this compound serves as a versatile scaffold for the development of a wide array of derivatives. The primary point of diversification is the amide nitrogen, which can be substituted with various alkyl and aryl groups to explore the structure-activity relationship (SAR).

A general synthetic approach to N-substituted this compound derivatives involves the amidation of 3,6-dichloropyridine-2-carboxylic acid or its activated derivatives (e.g., acyl chloride) with a primary or secondary amine.

A plausible synthetic route starting from 2,3,6-trichloropyridine involves a saponification step to yield 3,6-dichloro-2-pyridyl sodium alkoxide, followed by dechlorination and subsequent chlorination to produce the dichloropyridine precursor.[1] Another approach describes the synthesis of amides from 2-(2,6-dichloropyridin-4-yl)acetic acid using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).[2] While not identical to the core topic, these methods illustrate common strategies for creating pyridine carboxamide linkages.

Biological Activity and Therapeutic Potential

Derivatives of the this compound core have been investigated for a range of biological activities, demonstrating their potential in various therapeutic areas.

Anticancer Activity

Numerous pyridine carboxamide derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. While specific data for a comprehensive series of 3,6-dichloro-2-carboxamide derivatives is dispersed across literature, the broader class of pyridine carboxamides has shown promising anticancer activity. For instance, novel 1H-indole-2-carboxamides have demonstrated significant antiproliferative activity against breast (MCF-7), leukemia (K-562), and colon (HCT-116) cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[3] Similarly, certain 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][4]naphthyridine-4-carboxamides have shown potent cytotoxicity with IC50 values less than 10 nM against murine P388 leukemia cells.[5]

The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, is a frequently implicated target in cancer.[6][7][8] Dysregulation of this pathway is common in many cancers, making it a key target for therapeutic intervention.[8] Some sulfonamide methoxypyridine derivatives have been identified as potent PI3K/mTOR dual inhibitors, demonstrating the potential of pyridine-based scaffolds to target this pathway.[9]

Antimicrobial Activity

Pyridine carboxamide analogues have also been explored for their antimicrobial properties. For example, a series of pyrimidine carboxamides demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis, with several compounds exhibiting MIC90 values below 1.00 µM.[10] Another study on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues showed antibacterial efficacy against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli.[11]

Quantitative Biological Data

The following tables summarize representative quantitative data for various pyridine carboxamide derivatives, illustrating their potential as anticancer and antimicrobial agents. It is important to note that the data is collated from different studies and direct comparison may be limited by variations in experimental conditions.

Table 1: Anticancer Activity of Pyridine Carboxamide Derivatives (IC50 values in µM)

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 1H-Indole-2-carboxamides | K-562 (Leukemia) | 0.33 - 0.61 | [3] |

| HCT-116 (Colon) | 1.01 | [3] | |

| MCF-7 (Breast) | 7.16 - 10.6 | [3] | |

| Benzo[b][4]naphthyridine-4-carboxamides | P388 (Murine Leukemia) | < 0.01 | [5] |

| 6-Amino-2-pyridone-3,5-dicarbonitriles | GL261 (Glioblastoma) | Potent Activity | [12] |

| MDA-MB-231 (Breast) | Potent Activity | [12] | |

| A549 (Lung) | Potent Activity | [12] | |

| HEPG2 (Liver) | Potent Activity | [12] | |

| Sulfonamide Methoxypyridine Derivatives (PI3Kα/mTOR inhibitors) | MCF-7 (Breast) | 0.13 | [9] |

| HCT-116 (Colon) | 0.02 | [9] |

Table 2: Antimicrobial Activity of Pyridine Carboxamide Analogues (MIC values)

| Compound Class | Microorganism | MIC | Reference |

| Pyrimidine Carboxamides | Mycobacterium tuberculosis H37Rv | < 1.00 µM (MIC90) | [10] |

| N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamides | ESBL-producing E. coli ST131 | Not specified | [11] |

| Chiral Pyridine Carboxamides | Bacillus subtilis | Not specified | [1] |

| Escherichia coli | Not specified | [1] | |

| Staphylococcus aureus | Not specified | [1] | |

| Candida albicans | Not specified | [1] |

Experimental Protocols

Synthesis of N-Aryl-3,6-dichloropyridine-2-carboxamide (General Procedure)

Step 1: Activation of Carboxylic Acid 3,6-Dichloropyridine-2-carboxylic acid (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or DMF). A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt, 1.2 eq) are added, and the mixture is stirred at 0°C.

Step 2: Amine Coupling The desired primary or secondary aryl amine (1.1 eq) is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

Step 3: Work-up and Purification The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.[13]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C until a purple precipitate is visible.[13]

-

Formazan Solubilization: 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: The plate is left at room temperature in the dark for 2 hours, and the absorbance is measured at 570 nm using a microplate reader.[13] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][14]

-

Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[6]

-

Inoculum Preparation: The test microorganism is grown in broth to a specific turbidity, which is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Many anticancer drugs, including some pyridine derivatives, target components of this pathway.

Caption: The PI3K/Akt/mTOR signaling pathway.

General Experimental Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel this compound derivatives.

Caption: A typical drug discovery workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. researchgate.net [researchgate.net]

- 8. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 11. mdpi.com [mdpi.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. atcc.org [atcc.org]

- 14. protocols.io [protocols.io]

Technical Guide to the Spectroscopic Data of 3,6-Dichloropyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for 3,6-Dichloropyridine-2-carboxamide. Due to the limited availability of experimentally derived public data for this specific compound, this guide combines predicted data with established experimental protocols for the characterization of related chemical structures. The information herein is intended to serve as a valuable resource for the synthesis, identification, and quality control of this compound in a research and development setting.

Physicochemical Properties

This compound is a synthetic organic compound featuring a pyridine ring substituted with two chlorine atoms and a carboxamide group.[1] These functional groups confer specific chemical properties and spectroscopic signatures.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂N₂O | [1][2] |

| Molecular Weight | 191.01 g/mol | [1] |

| Monoisotopic Mass | 189.97006 Da | [2] |

| IUPAC Name | This compound | [1] |

| InChI Key | RFBSMVHKAFPDKD-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC(=NC(=C1Cl)C(=O)N)Cl | [2] |

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a specific ratio due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Predicted Mass Spectrometry Data

The following table presents the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is computationally predicted.[2]

| Adduct | Predicted m/z |

| [M]⁺ | 189.96951 |

| [M+H]⁺ | 190.97734 |

| [M+Na]⁺ | 212.95928 |

| [M+NH₄]⁺ | 208.00388 |

| [M+K]⁺ | 228.93322 |

| [M-H]⁻ | 188.96278 |

Table based on predicted data from PubChem.[2]

Experimental Protocol for Mass Spectrometry

A common method for the analysis of chlorinated organic compounds is Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile organic solvent, such as dichloromethane or methanol.

-

Injection: Inject the sample into the GC-MS system. The gas chromatograph will separate the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Impact (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ionized fragments are then separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The protons of the amide group may appear as a broad singlet.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | Doublet | 1H | H-4 |

| ~ 7.4 - 7.6 | Doublet | 1H | H-5 |

| ~ 7.5 - 8.5 (broad) | Singlet | 2H | -CONH₂ |

Note: Predicted chemical shifts are estimates based on related structures and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | C=O (Amide) |

| ~ 150 - 155 | C-2 |

| ~ 148 - 152 | C-6 |

| ~ 140 - 145 | C-4 |

| ~ 125 - 130 | C-5 |

| ~ 120 - 125 | C-3 |

Note: Predicted chemical shifts are estimates and subject to experimental variation.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in about 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube.[5]

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters for organic molecules can be used.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amide and the substituted pyridine ring.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Medium-Strong, Broad | N-H stretch (Amide) |

| ~ 1680 | Strong | C=O stretch (Amide I) |

| ~ 1600 | Medium | N-H bend (Amide II) |

| 1600 - 1450 | Medium-Weak | C=C and C=N stretching (Pyridine ring) |

| 1100 - 1000 | Strong | C-Cl stretch |

Note: These are expected absorption ranges and can vary.

Experimental Protocol for FT-IR Spectroscopy (Thin Solid Film Method)

The thin solid film method is a common and straightforward technique for analyzing solid organic compounds.[2][6]

-

Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like dichloromethane or acetone.

-

Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Background Subtraction: A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Summary

References

- 1. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

The Versatile Scaffold: Unlocking the Potential of 3,6-Dichloropyridine-2-carboxamide in Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 3,6-Dichloropyridine-2-carboxamide, a halogenated pyridine derivative, is emerging as a valuable scaffold in medicinal chemistry. Its unique structural features, including the presence of two chlorine atoms and a carboxamide group on a pyridine ring, offer multiple points for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery. This technical guide provides an in-depth overview of the potential applications of this compound, summarizing its utility as a building block for novel therapeutic agents, with a focus on anticancer and antimicrobial applications. While direct biological activity of the core molecule is not extensively reported, its role as a key intermediate is critical in the development of potent and selective drug candidates.

Synthesis of Bioactive Agents from a Dichlorinated Pyridine Core

The primary application of this compound in medicinal chemistry is as a starting material or key intermediate in the synthesis of more complex, biologically active molecules. The reactivity of the chlorine atoms and the potential for modification of the carboxamide group allow for the construction of a wide array of derivatives.

A general synthetic workflow for utilizing this scaffold is outlined below:

Figure 1: General synthetic strategies employing this compound.

Applications in Anticancer Drug Discovery

The pyridine carboxamide moiety is a well-established pharmacophore in oncology. Derivatives of this compound have been explored for the development of novel anticancer agents. The general approach involves the selective displacement of one or both chlorine atoms and/or modification of the carboxamide functional group to generate compounds with potent and selective activity against various cancer cell lines.

One patented approach describes pyridine carboxamide derivatives for use as anticancer agents. While not singling out the 3,6-dichloro isomer, the general class of compounds is highlighted for its potential in oncology.[1]

Antimicrobial Potential of Pyridine Carboxamide Derivatives

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Pyridine carboxamide derivatives have shown promise in this area. Although research specifically originating from this compound is limited, related structures have demonstrated significant antibacterial and antifungal activities.

For instance, a study on chiral macrocyclic and linear pyridine carboxamides, synthesized from pyridine-2,6-dicarbonyl dichloride, reported notable antimicrobial and antifungal properties. This suggests that the pyridine carboxamide scaffold is a viable starting point for the development of new anti-infective drugs.

Future Directions and Conclusion

While this compound itself is primarily a chemical building block, its potential in medicinal chemistry is significant. The synthetic versatility of this compound makes it an attractive starting point for the generation of diverse libraries of compounds for high-throughput screening. Future research efforts could focus on:

-

Systematic Structure-Activity Relationship (SAR) studies: Exploring the impact of different substituents at the 3- and 6-positions, as well as modifications of the 2-carboxamide group, to identify key structural features for desired biological activities.

-

Target identification: For any identified active derivatives, determining the specific biological targets and mechanisms of action will be crucial for further development.

-

Exploration of other therapeutic areas: The pyridine carboxamide scaffold is known to interact with a variety of biological targets. Investigating derivatives of this compound for activity in other areas, such as neurodegenerative diseases or inflammatory disorders, could yield novel therapeutic leads.

Experimental Protocols

As specific experimental protocols for the synthesis and biological evaluation of derivatives of this compound are not widely published in the public domain, a general protocol for a key synthetic transformation is provided below as an example.

General Procedure for Nucleophilic Aromatic Substitution of this compound:

Objective: To displace one of the chloro substituents with a nucleophile (e.g., an amine).

Materials:

-

This compound

-

Amine of choice (e.g., aniline, benzylamine)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

An appropriate solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of this compound (1 equivalent) in the chosen solvent, add the amine (1-1.2 equivalents) and the base (2-3 equivalents).

-

Heat the reaction mixture at a temperature ranging from 80°C to 150°C, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Note: Reaction conditions, including temperature, reaction time, and choice of base and solvent, may need to be optimized for different amines. The regioselectivity of the substitution (at the 3- or 6-position) may also vary depending on the reaction conditions and the nature of the nucleophile.

References

3,6-Dichloropyridine-2-carboxamide: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloropyridine-2-carboxamide is a halogenated heterocyclic compound that has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, including two reactive chlorine atoms and a carboxamide group on a pyridine scaffold, offer multiple points for chemical modification. This strategic arrangement of functional groups allows for the regioselective introduction of diverse substituents, making it a key intermediate in the synthesis of complex molecules with a wide range of applications, from agrochemicals to pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel bioactive compounds.

Chemical Properties and Spectroscopic Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1532-25-8 |

| Molecular Formula | C₆H₄Cl₂N₂O |

| Molecular Weight | 191.02 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound

The primary route to this compound involves a two-step synthesis starting from 3,4,5,6-tetrachloro-2-cyanopyridine. The first step is a selective reduction to afford 3,6-dichloro-2-cyanopyridine, followed by a controlled partial hydrolysis of the nitrile group to the corresponding primary amide.

Step 1: Synthesis of 3,6-Dichloro-2-cyanopyridine

The synthesis of 3,6-dichloro-2-cyanopyridine can be achieved by the reduction of 3,4,5,6-tetrachloro-2-cyanopyridine using metallic zinc or manganese. This method provides a high yield and avoids the use of highly toxic reagents like sodium cyanide[1].

Experimental Protocol:

To a flask equipped with a stirrer and reflux condenser, add 3,4,5,6-tetrachloro-2-cyanopyridine (0.01 mol, 2.42 g). Add zinc dust (0.03 mol, 1.96 g) and dimethylformamide (15 mL). Heat the mixture at 125 °C for 90 minutes. After cooling, the product is extracted with methylene chloride. The organic layer is concentrated, and the crude product is purified by recrystallization from hexane to yield 3,6-dichloro-2-cyanopyridine.

| Reactant | Molar Ratio | Conditions | Yield | Reference |

| 3,4,5,6-Tetrachloro-2-cyanopyridine, Zinc | 1 : 3 | 125 °C, 90 min, DMF | up to 92% | [1] |

Caption: Synthesis of 3,6-Dichloro-2-cyanopyridine.

Step 2: Synthesis of this compound via Partial Hydrolysis

The selective hydrolysis of the nitrile group in 3,6-dichloro-2-cyanopyridine to the primary amide requires carefully controlled conditions to prevent over-hydrolysis to the carboxylic acid. Generally, using a limited amount of base and lower reaction temperatures favors the formation of the amide[2].

Representative Experimental Protocol:

In a round-bottom flask, dissolve 3,6-dichloro-2-cyanopyridine (1 mmol) in a suitable solvent such as ethanol or a mixture of an organic solvent and water. Add a substoichiometric amount of a base, such as sodium hydroxide or potassium carbonate (e.g., 0.1 to 0.5 equivalents). Stir the reaction mixture at a controlled temperature, for instance, between room temperature and 60 °C, while monitoring the reaction progress by TLC or LC-MS. Once the starting material is consumed and the desired amide is the major product, neutralize the reaction mixture with a dilute acid. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

| Reactant | Base (equiv.) | Temperature | Outcome | Reference |

| Cyanopyridine | < 0.5 | 60-140 °C | Favors amide formation | [2] |

| Cyanopyridine | > 0.5 | 60-200 °C | Favors carboxylic acid formation | [2] |

Caption: Synthesis of the target carboxamide.

Applications as a Building Block in Organic Synthesis

The presence of two chlorine atoms at positions 3 and 6, which exhibit different reactivities, along with the carboxamide group at position 2, makes this compound a highly versatile building block for constructing more complex molecular architectures. The chlorine atoms are susceptible to various cross-coupling reactions and nucleophilic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the pyridine ring can be selectively replaced using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in C-C and C-N bond formation, respectively.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the dichloropyridine core and various organoboron reagents. The reactivity of the chlorine atoms can be influenced by steric and electronic factors, potentially allowing for regioselective coupling.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base like potassium carbonate or sodium carbonate (2.0-3.0 equiv.). Add a degassed solvent system, for example, a mixture of toluene and water or dioxane and water. Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

| Reactants | Catalyst | Base | Solvent | Temperature |

| Aryl Halide, Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Na₂CO₃, or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 °C |

Caption: Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl or N-heteroaryl derivatives by forming a carbon-nitrogen bond. This reaction can be applied to this compound to introduce various amine functionalities.

Representative Experimental Protocol for Buchwald-Hartwig Amination:

To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired primary or secondary amine (1.1-1.5 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP) (0.02-0.10 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (1.5-2.5 equiv.). Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times. Add an anhydrous, degassed solvent such as toluene or dioxane. Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

| Reactants | Catalyst/Ligand | Base | Solvent | Temperature |

| Aryl Halide, Amine | Pd₂(dba)₃ / Xantphos or BINAP | NaOtBu, K₃PO₄, or Cs₂CO₃ | Toluene or Dioxane | 80-110 °C |

Caption: Buchwald-Hartwig amination reaction.

Applications in Agrochemicals and Medicinal Chemistry

Pyridine carboxamide derivatives are a well-established class of compounds with significant biological activities. The use of this compound as a building block provides access to novel analogs with potential applications in both agrochemicals and pharmaceuticals.

Herbicides

The closely related 3,6-dichloropicolinic acid (Clopyralid) is a known selective herbicide used for the control of broadleaf weeds[3]. Derivatives of 4-amino-3,6-dichloropyridine-2-carboxylic acid have also been patented as potent herbicides[4]. This suggests that derivatives of this compound could exhibit similar herbicidal properties, acting as synthetic auxins that disrupt plant growth. The synthesis of such compounds would involve leveraging the reactivity of the chlorine atoms for further functionalization.

Kinase Inhibitors in Drug Discovery

Pyridine carboxamide scaffolds are prevalent in a number of kinase inhibitors developed for the treatment of diseases such as cancer and inflammatory disorders. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases. The development of selective kinase inhibitors is a major focus of modern drug discovery.

Derivatives of pyridine carboxamides have been reported as inhibitors of various kinases, including c-Jun N-terminal kinases (JNKs) and cyclin-dependent kinases (CDKs)[5][6]. The general mechanism of action for many of these inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

The synthesis of novel kinase inhibitors based on the this compound scaffold would typically involve Suzuki or Buchwald-Hartwig reactions to introduce functionalities that can interact with specific residues in the kinase active site.

Caption: General mechanism of kinase inhibition.

Conclusion

This compound is a valuable and reactive building block with significant potential in organic synthesis. Its straightforward preparation from readily available starting materials and the differential reactivity of its functional groups allow for the construction of a diverse array of complex molecules. The demonstrated biological activity of related pyridine carboxamide derivatives in both agrochemical and medicinal contexts underscores the importance of this scaffold. The synthetic routes and representative protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this compound in the development of novel and functional chemical entities.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. EP2745694B1 - Herbicidal compositions comprising 4-amino-3,6-dichloropyridine-2-carboxylic acid - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Properties and Safety of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine

Disclaimer: The CAS number 1532-25-8 provided in the query corresponds to the compound 3,6-Dichloro-2-pyridinecarboxamide. However, the request for an in-depth technical guide suitable for researchers and drug development professionals suggests a likely interest in a more complex molecule with extensive research data. A plausible candidate, based on common pharmaceutical scaffolds, is the piperazine derivative 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS: 74852-61-2) . This guide will focus on this latter compound, which serves as a key intermediate in the synthesis of antifungal agents.[1][2]

Core Properties

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a disubstituted piperazine that is a key building block in the synthesis of various pharmacologically active molecules, most notably triazole antifungals like Itraconazole and Posaconazole.[1][2][3] Its chemical structure features a central piperazine ring N,N'-disubstituted with a 4-methoxyphenyl group and a 4-nitrophenyl group.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a baseline for its handling and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₉N₃O₃ | [3][4] |

| Molecular Weight | 313.35 g/mol | [2][3][4] |

| Appearance | White to light yellow or brown crystalline solid/powder. | [2][3][4] |

| Melting Point | 189-193 °C | [2][3][5] |

| Boiling Point (est.) | 515.7 °C at 760 mmHg | [4][5] |

| Density (est.) | 1.239 g/cm³ | [4][5] |

| Flash Point (est.) | 265.7 °C | [4] |

| Solubility | Slightly soluble in water; soluble in organic solvents such as Acetone, Chloroform, DMSO, and Methanol. | [5][6] |

| LogP (est.) | 3.58 | [4] |

| Topological Polar Surface Area | 61.53 Ų | [4] |

Structural Information

| Identifier | Value | Reference(s) |

| IUPAC Name | 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine | [7] |

| CAS Number | 74852-61-2 | [2][3][7] |

| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)--INVALID-LINK--[O-] | [7] |

| InChI Key | AVCKOFMRPAJEPN-UHFFFAOYSA-N | [7] |

Safety and Handling

Proper handling of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is essential to ensure laboratory safety. This section outlines its hazard classification and recommended safety protocols.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [4] |

Signal Word: Warning

Pictogram:

-

GHS07 (Exclamation Mark)

Precautionary Statements and First Aid

| Type | Codes | Description | Reference(s) |

| Prevention | P264, P270 | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. | [4] |

| Response | P301+P312, P330 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | [4] |

| Storage | - | Store in a well-ventilated place. Keep container tightly closed. Store in a dry, room temperature environment. | [5][8] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [9] |

| First Aid (Inhalation) | - | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | [10] |

| First Aid (Skin) | - | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [10] |

| First Aid (Eye) | - | Rinse with pure water for at least 15 minutes. Consult a doctor. | [10] |

Experimental Protocols

Synthesis of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine via N-Arylation

This protocol describes a common method for synthesizing the title compound through the N-arylation of 1-(4-methoxyphenyl)piperazine with p-chloronitrobenzene.[1][11]

Materials:

-

1-(4-methoxyphenyl)piperazine

-

p-chloronitrobenzene

-

Solvent (e.g., Butanol)

-

Base (e.g., Sodium Carbonate)

-

Hydrochloric Acid (for salt formation/purification)

-

Sodium Hydroxide (for pH adjustment)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a reaction flask, combine 1-(4-methoxyphenyl)piperazine, p-chloronitrobenzene, sodium carbonate, and butanol.

-

Heating: Heat the mixture under reflux for several hours (e.g., 24 hours) to allow the N-arylation reaction to proceed to completion.[11]

-

Work-up: After cooling the reaction mixture to room temperature, wash it with water. Adjust the pH of the aqueous layer to 12 with sodium hydroxide.[11]

-

Extraction: Extract the product into an organic solvent.

-

Purification: Wash the combined organic layers. The product can be converted to its HCl salt by adding concentrated HCl, which facilitates precipitation.[11]

-

Recrystallization: Isolate the salt and recrystallize it from a suitable solvent like ethanol to obtain the purified product.[11]

-

Drying: Dry the final product under vacuum.[11]

Caption: Synthesis workflow for 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.

Biological Activity and Signaling Pathways

While specific mechanistic studies on 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine are not extensively detailed in the public domain, its structural class—phenylpiperazines—is well-known for interacting with monoaminergic systems in the central nervous system.[12][13] Many phenylpiperazine derivatives act as serotonin (5-HT) and dopamine (DA) receptor antagonists and/or reuptake inhibitors.[14][15]

The general mechanism involves binding to monoamine transporters (such as the serotonin transporter, SERT) and various G-protein coupled receptors (GPCRs), like the 5-HT₂A receptor. This modulation can alter downstream signaling cascades, affecting neurotransmitter levels in the synaptic cleft and influencing neuronal activity.

Caption: General mechanism of action for phenylpiperazine compounds on serotonergic systems.

References

- 1. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Dissertation [m.dissertationtopic.net]

- 2. darshanpharmaindia.in [darshanpharmaindia.in]

- 3. iconpharmachem.com [iconpharmachem.com]

- 4. m.molbase.com [m.molbase.com]

- 5. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine CAS#: 74852-61-2 [m.chemicalbook.com]

- 6. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine - High-Purity Industrial Chemical at Affordable Price [jigspharma.com]

- 7. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | C17H19N3O3 | CID 5134657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 74852-61-2|1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine|BLD Pharm [bldpharm.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. drugs.com [drugs.com]

- 13. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 14. Serotonin antagonist and reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 15. caymanchem.com [caymanchem.com]

The Diverse Biological Activities of Dichloropyridine Carboxamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dichloropyridine carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of these compounds, focusing on their anticancer, antifungal, and antitubercular properties. This document summarizes key quantitative data, details experimental protocols for cited biological assays, and visualizes relevant signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Anticancer Activity

Dichloropyridine carboxamide derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these compounds is believed to involve the inhibition of critical signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro antiproliferative activity of selected dichloropyridine carboxamide analogs and related compounds. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Diarylpyridine Analogues | ||||

| Substituted N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Caco-2 (colorectal adenocarcinoma) | 10.3 - >100 | - | - |

| HCT-116 (colon carcinoma) | 10.8 - >100 | - | - | |

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives | ||||

| Compound 1 | RXF393 (renal cell carcinoma) | 7.01 ± 0.39 | Doxorubicin | 13.54 ± 0.82 |

| HT29 (colon adenocarcinoma) | 24.3 ± 1.29 | Doxorubicin | 13.50 ± 0.71 | |

| LOX IMVI (melanoma) | 9.55 ± 0.51 | Doxorubicin | 6.08 ± 0.32 | |

| WI 38 (normal human lung fibroblasts) | 46.20 ± 2.59 | Doxorubicin | 18.13 ± 0.93 |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

-

Cancer cell lines (e.g., Caco-2, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Dichloropyridine carboxamide compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Treat the cells with various concentrations of the dichloropyridine carboxamide compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[1]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 values are then determined from the dose-response curves.[1]

Signaling Pathway: PI3K/Akt/mTOR Inhibition